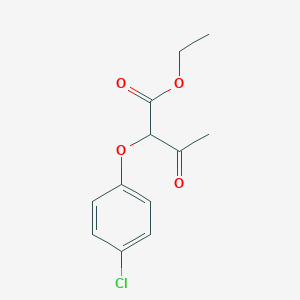

Ethyl 2-(4-chlorophenoxy)acetoacetate

Description

Significance in Contemporary Organic Synthesis Research

The significance of Ethyl 2-(4-chlorophenoxy)acetoacetate in modern organic synthesis lies in its functionality as a multifunctional building block. The presence of ester and ketone functional groups, combined with the substituted aromatic ring, allows for a variety of chemical transformations.

Researchers have explored its utility in the synthesis of heterocyclic compounds. For instance, it can undergo condensation reactions with amines or thiols to form more complex cyclic structures. smolecule.com One notable reaction involves its use with thiosemicarbazones to yield heterocyclic compounds that may exhibit biological activity. smolecule.com

The reactivity of the molecule is influenced by the 4-chlorophenoxy group, which can participate in nucleophilic substitution reactions. This versatility makes it a valuable tool for chemists aiming to construct intricate molecular architectures.

Position as a Key Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a crucial precursor for the production of specialized chemicals, including those with potential applications in the pharmaceutical and agricultural sectors.

Its role as an intermediate is highlighted by its potential use in developing herbicides or pesticides, owing to its specific structural properties. smolecule.com Furthermore, derivatives of this compound have been investigated for their potential biological activities, such as antimicrobial and anti-inflammatory properties, suggesting its utility in the synthesis of pharmaceutical compounds. smolecule.com

The synthesis of this compound itself is typically achieved through methods such as the Knoevenagel condensation, which involves the reaction of ethyl acetoacetate (B1235776) with 4-chlorophenol (B41353) in the presence of a base catalyst. smolecule.com Another synthetic route is through acylation reactions, where ethyl acetoacetate is acylated with derivatives of chloroacetic acid. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSZRJCFCVJFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Techniques for Ethyl 2 4 Chlorophenoxy Acetoacetate

Conventional Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing Ethyl 2-(4-chlorophenoxy)acetoacetate and related β-keto esters rely on well-established organic reactions. These routes are foundational and offer insight into the chemical reactivity of the precursor molecules.

Claisen Condensation Approaches Utilizing Ethyl Acetate Derivatives

The backbone of the target molecule, the acetoacetate (B1235776) core, is classically synthesized via the Claisen condensation. ontosight.aiopenstax.org This reaction involves the base-catalyzed self-condensation of two molecules of an ester, such as ethyl acetate, to form a β-keto ester. openstax.orgblogspot.comquora.com

Alkylation of Ethyl Acetoacetate with Halogenated Phenoxy Moieties

A direct and versatile method for preparing substituted β-keto esters is the acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate. youtube.comlibretexts.orglibretexts.org In this approach, ethyl acetoacetate is first treated with a suitable base, such as sodium ethoxide, to generate a nucleophilic enolate. libretexts.orglibretexts.org

This enolate is then reacted with an appropriate alkylating agent. For the synthesis of the title compound, this would conceptually involve a reagent that can introduce the 4-chlorophenoxy group, such as a 4-chlorophenoxyalkyl halide. The reaction proceeds via an S(_N)2 mechanism, where the enolate displaces the halide leaving group, forming a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com The choice of base and reaction conditions is crucial to favor C-alkylation over O-alkylation and to prevent side reactions like saponification. libretexts.orgresearchgate.net While this is a standard method for adding alkyl groups, introducing an aryloxy group directly at the α-carbon often proceeds more efficiently via nucleophilic substitution on an α-halo precursor, as detailed in section 2.1.4.

Strategies Involving Substituted 2-Chloro-3-oxoalkanoates and 4-Chlorophenols

This synthetic route involves the reaction of a pre-halogenated β-keto ester with 4-chlorophenol (B41353). The synthesis starts with a commercially available 3-oxoalkanoate, which is first chlorinated at the 2-position using a reagent like sulfuryl chloride (SO(_2)Cl(_2)) to produce a 2-chloro-3-oxoalkanoate intermediate.

This chlorinated intermediate is then subjected to a nucleophilic substitution reaction with the sodium or caesium salt of 4-chlorophenol (sodium or caesium 4-chlorophenate). The phenoxide ion displaces the chloride at the α-position of the β-keto ester to afford the desired this compound. This method provides a direct way to form the ether linkage.

Utilization of Ethyl 2-Chloroacetoacetate as a Precursor

One of the most direct and frequently employed methods for the synthesis of this compound involves using Ethyl 2-chloroacetoacetate as the key starting material. stenutz.euambeed.com This precursor contains a chlorine atom at the reactive α-position, making it an excellent electrophile for nucleophilic substitution reactions.

The synthesis of the precursor itself, Ethyl 2-chloroacetoacetate, is typically achieved by the chlorination of ethyl acetoacetate. guidechem.com Common chlorinating agents include sulfuryl chloride (SO(_2)Cl(_2)) and thionyl chloride (SOCl(_2)). guidechem.comchemicalbook.com The use of sulfuryl chloride is often preferred as it is less reactive than elemental chlorine and selectively chlorinates the 2-position, avoiding the formation of the 4-chloro isomer. guidechem.com

Once the Ethyl 2-chloroacetoacetate is obtained, it is reacted with 4-chlorophenol in the presence of a base. The base, such as potassium carbonate, deprotonates the phenol (B47542) to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then displaces the chloride from the α-carbon of the ester to yield this compound.

| Precursor | Reagent | Conditions | Product | Notes |

| Ethyl Acetoacetate | Sulfuryl Chloride | Low temperature (-5 to 10°C), then warm to 20-25°C | Ethyl 2-chloroacetoacetate | High selectivity for the 2-position. guidechem.com Avoids formation of the 4-chloro isomer. guidechem.com |

| Ethyl Acetoacetate | Thionyl Chloride | In a solvent (e.g., n-heptane, toluene) at 75-95°C | Ethyl 2-chloroacetoacetate | A common method for preparing the precursor. chemicalbook.com |

| Ethyl Acetoacetate | Chlorine | Low temperature | Mixture of Ethyl 2-chloroacetoacetate and Ethyl 4-chloroacetoacetate | Poor selectivity makes separation difficult and impractical for industrial production. guidechem.com |

Development of Optimized and Scalable Synthesis Protocols for Research Applications

For research and potential scale-up, optimizing synthetic protocols is essential to improve yield, reduce costs, and ensure process safety. A patented method for the synthesis of the precursor, Ethyl 2-chloroacetoacetate, highlights such optimization. google.com This protocol involves the dropwise addition of sulfonyl chloride to ethyl acetoacetate at a cooled temperature (-5 to 10°C), followed by a slow warming to 20-25°C. google.com

Investigations into Green Chemistry Approaches for its Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally benign. For the synthesis of this compound and its precursors, several strategies can be considered.

The solvent-free synthesis of Ethyl 2-chloroacetoacetate described previously is a prime example of a green chemistry approach, as it eliminates the need for organic solvents, which are often hazardous and contribute to waste. google.com This method reduces the generation of "three wastes" (waste gas, wastewater, and industrial residue) and aligns with the goal of atom economy. guidechem.comgoogle.com

Further advancements in green synthesis include the use of microwave-assisted organic synthesis (MAOS) and phase-transfer catalysis (PTC). Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. researchgate.netnih.gov The synthesis of β-keto esters from acyl Meldrum's acid has been shown to be efficient under microwave conditions.

Reaction Chemistry and Mechanistic Studies of Ethyl 2 4 Chlorophenoxy Acetoacetate

Fundamental Reaction Pathways and Their Academic Implications

Ethyl 2-(4-chlorophenoxy)acetoacetate serves as a substrate for a variety of organic transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are central to its utility as an intermediate in synthetic chemistry.

Oxidation Reactions and Their Corresponding Transformation Products

The oxidation of β-keto esters such as this compound can proceed via several pathways, often targeting the activated α-carbon. One significant transformation is α-hydroxylation, which introduces a hydroxyl group at the carbon positioned between the two carbonyl functions. Various catalytic systems have been developed for this purpose, including methods employing chiral Lewis acids, organocatalysts with oxygenating agents like oxaziridines, and visible light-induced transition metal catalysis. researchgate.net Another potential oxidative pathway involves the use of hypervalent iodine reagents, which are known to catalyze a range of organic reactions, including oxidations, under mild conditions. researchgate.net

A more profound transformation is the oxidative cleavage of the bond between the α- and β-carbons. For instance, a method utilizing Oxone (potassium peroxymonosulfate) in the presence of aluminum trichloride (B1173362) has been reported for the oxidative cleavage of various β-keto esters to yield α-keto esters, although this specific protocol was later retracted due to issues with reproducibility. organic-chemistry.org The proposed mechanism for such a cleavage involves the initial formation of an α-hydroxy dicarbonyl compound, which is then further oxidized to a tricarbonyl intermediate that rearranges to the final products. organic-chemistry.org In the context of this compound, this would theoretically yield ethyl 2-(4-chlorophenoxy)-2-oxoacetate.

Reduction Reactions, Including Diastereoselective and Enantioselective Pathways Leading to Chiral Alcohols

The ketone carbonyl group in β-keto esters is readily reduced to a secondary alcohol. Of particular significance is the asymmetric reduction to produce chiral β-hydroxy esters, which are valuable building blocks in pharmaceutical synthesis. mdpi.com Biocatalysis, utilizing whole-cell systems or isolated enzymes (reductases), has emerged as a powerful methodology for achieving high enantioselectivity under mild conditions. mdpi.comnih.gov

While specific studies on this compound are not extensively detailed, a close analogue, ethyl 4-chloroacetoacetate (COBE), has been thoroughly investigated. Its asymmetric bioreduction to (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) or the (S)-enantiomer is well-documented. mdpi.comresearchgate.net These processes often employ carbonyl reductases that require a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ. mdpi.com The high stereoselectivity, mild reaction conditions, and high conversion rates make this a promising approach. mdpi.com For example, the reduction of ethyl 4-chloroacetoacetate using recombinant E. coli expressing a carbonyl reductase can achieve high yields and excellent enantiomeric excess (e.e.). mdpi.com It is anticipated that this compound would behave similarly, yielding the corresponding chiral ethyl 2-(4-chlorophenoxy)-3-hydroxybutanoate.

| Biocatalyst | Substrate Concentration | Reaction Time | Yield | Product Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Recombinant E. coli CgCR | 100 mM | 3 h | >99% | Not specified |

| Saccharomyces cerevisiae with Amberlite XAD 2 resin | 74 mM | Not specified | 84% | 93% |

Nucleophilic Substitution Reactions and Their Scope

This compound possesses multiple sites for nucleophilic attack, leading to a broad scope of substitution reactions. The primary mechanisms are nucleophilic acyl substitution and substitution at the α-carbon via an enolate intermediate.

Nucleophilic Acyl Substitution: This reaction involves the attack of a nucleophile at the ester carbonyl carbon, followed by the elimination of the ethoxy leaving group. libretexts.org This pathway allows for the interconversion of the ethyl ester into other carboxylic acid derivatives, such as amides or other esters (transesterification). libretexts.orgyoutube.com The general reactivity trend for carboxylic acid derivatives places esters as moderately reactive, capable of being converted to less reactive derivatives like amides. youtube.com

Substitution via Enolate Intermediate: The α-proton of this compound is acidic due to the electron-withdrawing effects of the adjacent ester and ketone carbonyl groups. In the presence of a base, this proton can be removed to form a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) in a classic SN2 reaction, resulting in alkylation at the α-carbon. quora.com This is the fundamental principle of the acetoacetic ester synthesis, which is used to form new carbon-carbon bonds and synthesize substituted ketones. vaia.com

Exploration of Keto-Enol Tautomerism and its Influence on Reactivity and Synthetic Utility

This compound, like other β-dicarbonyl compounds, exists as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. youtube.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com The keto form contains two carbonyl groups, while the enol form contains a carbon-carbon double bond and a hydroxyl group, which is typically stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring. quora.com

The position of the tautomeric equilibrium is highly sensitive to several factors, most notably the solvent. masterorganicchemistry.comresearchgate.net For the parent compound, ethyl acetoacetate (B1235776), the enol content is significantly higher in non-polar, non-hydrogen-bonding solvents compared to polar, protic solvents. masterorganicchemistry.com In a non-polar solvent like carbon tetrachloride, the enol form is favored as it can form a stable internal hydrogen bond without competition from the solvent. masterorganicchemistry.com Conversely, in a polar solvent like water, the solvent molecules can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. quora.com

The presence of the 2-(4-chlorophenoxy) substituent is expected to influence this equilibrium. The steric bulk of this group may destabilize the planar enol form, while its electron-withdrawing inductive effect would increase the acidity of the α-proton, potentially facilitating enolization. The precise equilibrium position for this compound would depend on the interplay of these steric and electronic factors.

The two tautomers exhibit different reactivity. The keto form reacts with nucleophiles at the carbonyl carbons, while the enol form behaves as a carbon-centered nucleophile, reacting with electrophiles at the α-carbon. masterorganicchemistry.com This dual reactivity is a cornerstone of the synthetic utility of β-keto esters.

| Solvent | % Enol Form |

|---|---|

| Gas Phase | High (not specified) |

| Carbon Tetrachloride (Non-polar) | 49% |

| Neat Liquid | 15% |

| Water (Polar, Protic) | <2% |

Detailed Mechanistic Investigations of Specific Transformations

Understanding the reaction mechanisms of this compound is key to controlling its reactivity. While specific mechanistic studies on this exact molecule are limited, the mechanisms can be inferred from the well-established chemistry of β-keto esters.

A fundamental transformation is its reaction as a nucleophile, which proceeds through an enolate intermediate. The mechanism is as follows:

Deprotonation: A base (B:), such as an alkoxide, removes the acidic α-proton. This is an acid-base equilibrium that favors the formation of the enolate if the base is sufficiently strong. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and the two carbonyl oxygen atoms.

Nucleophilic Attack: The resonance-stabilized enolate, which has significant electron density on the α-carbon, acts as a nucleophile. It attacks an electrophilic center, such as the partially positive carbon of an alkyl halide (R-X). This step proceeds via an SN2 mechanism, forming a new carbon-carbon bond at the α-position.

Product Formation: The final product is the α-substituted β-keto ester.

This sequence is the mechanistic basis for the acetoacetic ester synthesis, a classic method for preparing ketones. vaia.com Similarly, the mechanism for nucleophilic acyl substitution follows a two-step addition-elimination pathway. A nucleophile first adds to the ester carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to yield the substituted product. libretexts.org

Applications of Ethyl 2 4 Chlorophenoxy Acetoacetate As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of ethyl 2-(4-chlorophenoxy)acetoacetate, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it an invaluable building block for the synthesis of complex organic molecules. The active methylene (B1212753) group, positioned between the two carbonyl functionalities, is readily deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions.

The 4-chlorophenoxy group not only influences the electronic properties of the molecule but also serves as a handle for further functionalization, enabling the introduction of diverse substituents and the construction of more elaborate structures. This strategic positioning of reactive sites allows for sequential and controlled modifications, paving the way for the synthesis of intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Contribution to the Construction of Diverse Heterocyclic Systems

The reactivity profile of this compound makes it an ideal precursor for the synthesis of a multitude of heterocyclic systems. The 1,3-dicarbonyl moiety is perfectly primed for condensation reactions with various dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings.

Pyrrole (B145914) Derivatives

Substituted pyrroles, core components of many natural products and pharmaceuticals, can be synthesized from this compound through established methodologies such as the Paal-Knorr and Hantzsch pyrrole syntheses. wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgrgmcet.edu.in

In the Paal-Knorr synthesis , this compound can be converted into a 1,4-dicarbonyl compound, which then undergoes cyclization with ammonia (B1221849) or a primary amine to furnish the pyrrole ring. wikipedia.orgrgmcet.edu.inorganic-chemistry.org The reaction typically proceeds under acidic conditions.

The Hantzsch pyrrole synthesis offers another route, involving the reaction of the β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgresearchgate.netnih.gov This one-pot, three-component reaction provides a direct and efficient method for the construction of highly substituted pyrroles. The 4-chlorophenoxy group remains intact throughout these transformations, yielding pyrrole derivatives with this specific substitution pattern.

Table 1: Synthesis of Pyrrole Derivatives

| Synthesis Method | Reactants | Product |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative of this compound, Amine/Ammonia | Substituted Pyrrole |

Pyrazole and Pyrazolone (B3327878) Derivatives

The reaction of this compound with hydrazine (B178648) derivatives is a cornerstone for the synthesis of pyrazoles and, more commonly, pyrazolones. This condensation reaction proceeds readily, with the hydrazine attacking the two carbonyl groups of the β-ketoester to form the five-membered heterocyclic ring. nih.govresearchgate.net

When hydrazine hydrate (B1144303) or a substituted hydrazine is used, the initial condensation is followed by cyclization and dehydration to yield the corresponding pyrazolone derivative. The 4-chlorophenoxymethyl group is retained at the 3-position of the pyrazolone ring. This straightforward reaction provides access to a wide range of substituted pyrazolones, which are known to exhibit a variety of biological activities.

For instance, the reaction with phenylhydrazine (B124118) would yield 1-phenyl-3-(4-chlorophenoxymethyl)pyrazol-5-one. The general reaction scheme allows for the introduction of various substituents on the hydrazine, leading to a library of diverse pyrazolone compounds.

Table 2: Synthesis of Pyrazolone Derivatives

| Hydrazine Derivative | Product |

|---|---|

| Hydrazine Hydrate | 3-(4-chlorophenoxymethyl)pyrazol-5-one |

| Phenylhydrazine | 1-Phenyl-3-(4-chlorophenoxymethyl)pyrazol-5-one |

Pyrimidine (B1678525) Derivatives

This compound is a valuable precursor for the synthesis of pyrimidine derivatives, a class of heterocycles of immense biological importance. The Biginelli reaction, a one-pot, three-component condensation, is a prominent method for this transformation. wikipedia.orgtaylorandfrancis.comjmchemsci.comnih.govorientjchem.orgillinois.edunih.govcambridge.orgaacmanchar.edu.in

In a typical Biginelli reaction, this compound is condensed with an aldehyde and urea (B33335) (or thiourea) under acidic conditions. wikipedia.orgtaylorandfrancis.com The reaction proceeds through a series of steps, including the formation of an acyliminium ion intermediate, which is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone. The resulting pyrimidine derivatives bear the 4-chlorophenoxy group, offering a scaffold for further medicinal chemistry exploration. mdpi.com

Table 3: Biginelli Reaction for Pyrimidine Synthesis

| Aldehyde | Amidine | Product |

|---|---|---|

| Benzaldehyde | Urea | 4-Phenyl-5-ethoxycarbonyl-6-(4-chlorophenoxymethyl)-3,4-dihydropyrimidin-2(1H)-one |

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from this compound typically proceeds via the well-known Hantzsch thiazole synthesis. researchgate.netnih.govderpharmachemica.comnih.govresearchgate.netnih.gov This method, however, requires an α-haloketone as a starting material. Therefore, a preliminary step of α-halogenation of the β-ketoester is necessary.

This compound can be readily halogenated at the active methylene position using common halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride. The resulting α-halo-β-ketoester is then condensed with a thioamide, such as thiourea, to construct the thiazole ring. researchgate.netresearchgate.net This two-step sequence provides access to 2-amino-4-(4-chlorophenoxymethyl)thiazole derivatives, which can be further functionalized at the amino group.

Table 4: Hantzsch Synthesis of Thiazole Derivatives

| Halogenating Agent | Thioamide | Product |

|---|---|---|

| N-Bromosuccinimide | Thiourea | Ethyl 2-amino-4-(4-chlorophenoxymethyl)thiazole-5-carboxylate |

Oxazole (B20620) and Oxazolidinone Derivatives

The construction of oxazole rings from this compound can be achieved through methods like the Robinson-Gabriel synthesis. wikipedia.orgsynarchive.comwikiwand.com This synthesis, however, requires an α-acylamino ketone as the starting material. To utilize this compound, it must first be converted into this precursor. This can be accomplished through a sequence of reactions involving amination of the α-position followed by acylation. The resulting α-acylamino ketone can then undergo acid-catalyzed cyclodehydration to form the oxazole ring. wikipedia.orgsynarchive.com

The synthesis of oxazolidinones from β-ketoesters is less direct. One potential route involves the reduction of the keto group to a hydroxyl group, followed by conversion of the ester to an isocyanate or a related functional group that can undergo intramolecular cyclization. organic-chemistry.org This multi-step process would yield substituted oxazolidinones where the substitution pattern is dictated by the original β-ketoester.

Table 5: Synthesis of Oxazole and Oxazolidinone Derivatives

| Heterocycle | Key Synthetic Strategy | Precursor from this compound |

|---|---|---|

| Oxazole | Robinson-Gabriel Synthesis | α-Acylamino ketone |

Coumarin (B35378) Derivatives

Coumarins, or benzo-α-pyrones, represent a significant class of oxygen-containing heterocycles widely found in nature and are of considerable interest due to their diverse biological activities. The Pechmann condensation is one of the most direct and widely employed methods for synthesizing coumarins. wikipedia.orgjsynthchem.com This acid-catalyzed reaction typically involves the condensation of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate (B1235776). nih.govnih.govresearchgate.net

The established mechanism for the Pechmann condensation proceeds through an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation), and concludes with a dehydration step to form the pyrone ring. wikipedia.org While simple ethyl acetoacetate is a common reactant, the methodology has been successfully extended to more complex β-ketoesters. arkat-usa.orgiiste.org For instance, research has demonstrated the use of substrates like ethyl 4-chloroacetoacetate and ethyl 4,4,4-trifluoroacetoacetate in Pechmann condensations to produce coumarins with corresponding substituents at the 4-position. arkat-usa.orgresearchgate.net

Based on this precedent, this compound is a plausible, though not yet widely documented, substrate for the synthesis of novel coumarin derivatives. Its reaction with various substituted phenols under acidic conditions would be expected to yield a series of 3-(4-chlorophenoxy)coumarins. Such products would be of interest for biological screening, as the introduction of the bulky, lipophilic chlorophenoxy group at the 3-position of the coumarin nucleus could significantly influence their pharmacological properties.

Other Oxygen-Containing Heterocycles, including Oxepin-3(2H)-ones, Benzo[d]nih.govdioxoles, and Furan-3(2H)-ones

The versatile β-dicarbonyl functionality within this compound makes it a potential precursor for a range of other oxygen-containing heterocyclic systems.

Furan-3(2H)-ones: The furanone ring is a core component of many natural products. researchgate.net Synthetic routes to 3(2H)-furanones often utilize β-ketoesters as starting materials. One established method involves the intramolecular cyclization of suitably functionalized β-ketoesters. organic-chemistry.orgnii.ac.jp For this compound, a hypothetical pathway to a furanone derivative could involve the introduction of a leaving group at the C-4 position (i.e., the methyl group of the acetyl moiety), followed by a base-induced intramolecular O-alkylation, where the enolate oxygen attacks C-4 to close the five-membered ring. This would result in the formation of a 2-(4-chlorophenoxy)-5-methyl-furan-3(2H)-one scaffold.

Oxepin-3(2H)-ones and Benzo[d]dioxoles: The synthesis of seven-membered oxepin (B1234782) rings and related fused systems is a notable challenge in organic synthesis, often requiring multi-step pathways involving rearrangements or transition-metal-catalyzed cyclizations. researchgate.netnih.govthieme-connect.de Similarly, the construction of benzo[d]dioxole rings typically follows specific synthetic strategies. While the direct conversion of this compound to these particular heterocyclic systems is not described in the literature, its reactive keto and ester groups serve as handles for elaboration into more complex acyclic precursors that could potentially undergo designed cyclization reactions to form these larger or more complex ring systems.

Precursor in Research on Pharmaceutical and Agrochemical Leads

The chemical architecture of this compound, which combines a known pharmacophore/toxophore (the chlorophenoxy group) with a synthetically versatile β-ketoester unit, positions it as an ideal starting point for the generation of compound libraries for both pharmaceutical and agrochemical research.

Synthesis of Clofibrate (B1669205) Analogues and Related Compounds for Structure-Activity Relationship Studies

Clofibrate, ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, is a well-known lipid-lowering agent of the fibrate class. orientjchem.orgchemicalbook.com Its therapeutic effects spurred extensive research into the synthesis of analogues to improve efficacy and to understand the structure-activity relationships (SAR) governing its biological activity. nih.govresearchgate.netnih.gov

In this context, this compound and related ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates have been synthesized and evaluated as novel clofibrate analogues. nih.govresearchgate.net The key structural difference in these analogues is the presence of a carbonyl group at the beta-position relative to the ester, a feature absent in clofibrate itself. The synthesis of these compounds was achieved by the reaction of sodium or caesium 4-chlorophenate with the corresponding ethyl 2-chloro-3-oxoalkanoates. nih.gov

Further chemical modification of these β-ketoesters was performed, notably the reduction of the ketone functionality using sodium borohydride (B1222165) (NaBH₄), to yield the corresponding ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates. nih.govresearchgate.net

A crucial aspect of this research was the biological evaluation of these new analogues. The compounds were tested for their ability to activate the peroxisome proliferator-activated receptor-alpha (PPARα), the known molecular target of fibrate drugs. The results of a transactivation assay were definitive: the newly synthesized analogues failed to produce any significant PPARα activation, even at concentrations where clofibrate shows clear activity. nih.govresearchgate.net This finding provides a valuable SAR insight, suggesting that the introduction of either a 3-oxo or a 3-hydroxy substituent to the core structure is detrimental to the molecule's ability to bind to and activate the PPARα receptor.

| Compound Type | Key Structural Feature | Synthetic Modification | PPARα Activation Result | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoate | β-Keto group | Reaction of 2-chloro-3-oxoalkanoate with 4-chlorophenate | No noticeable activity | nih.gov, researchgate.net |

| Ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoate | β-Hydroxy group | NaBH₄ reduction of the corresponding 3-oxoalkanoate | No noticeable activity | nih.gov, researchgate.net |

Exploration in the Development of New Agrochemical Molecules

The field of agrochemical discovery continuously seeks novel molecular scaffolds to develop more effective and selective herbicides and fungicides. The structure of this compound bears a strong resemblance to the phenoxyacetic acid class of herbicides, one of the oldest and most successful groups of selective herbicides for broadleaf weed control. orst.edu The archetypal compound of this class is 2,4-D (2,4-dichlorophenoxyacetic acid). nih.govnih.gov

The (4-chlorophenoxy)acetic acid moiety present in the subject compound is a well-established toxophore, responsible for the auxin-mimicking herbicidal activity of this chemical family. This structural alert makes this compound an attractive starting material for the synthesis of new potential agrochemicals. The compound essentially provides a known herbicidal core appended with a reactive β-dicarbonyl unit.

This β-ketoester functionality is a versatile synthetic handle that allows for a wide range of chemical transformations. It can be readily used in condensation reactions with hydrazines, ureas, or amidines to construct a variety of five- and six-membered heterocyclic rings, which are prevalent in modern agrochemicals. scispace.com Furthermore, the active methylene group between the two carbonyls can be alkylated or acylated to introduce further diversity. This allows for the systematic modification of the molecule's steric and electronic properties, enabling the exploration of new chemical space in the search for potent herbicidal or fungicidal activity. The development of derivatives from this compound represents a rational approach to new agrochemical leads, building upon a proven toxophoric scaffold.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed molecular characterization of Ethyl 2-(4-chlorophenoxy)acetoacetate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy offer a complete picture of its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the presence of all constituent protons. The ethyl ester group is identified by a triplet at approximately 1.25 ppm, corresponding to the methyl protons (-CH₃), and a quartet around 4.20 ppm from the methylene (B1212753) protons (-OCH₂-). The methine proton (-CH-), situated between the phenoxy and carbonyl groups, typically appears as a singlet at about 5.20 ppm. The aromatic protons of the 4-chlorophenoxy group exhibit a classic AA'BB' splitting pattern, appearing as two doublets between 6.90 and 7.30 ppm. The acetyl methyl protons (-COCH₃) are observed as a sharp singlet near 2.28 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. Key resonances include the ester carbonyl carbon at approximately 167 ppm and the ketone carbonyl carbon around 200 ppm. The carbons of the ethyl group appear at about 14 ppm (-CH₃) and 62 ppm (-OCH₂-). The methine carbon (-CH-) is typically found near 80 ppm. The aromatic carbons of the 4-chlorophenoxy ring produce signals in the 116-156 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.

2D NMR Methods: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the connectivity of protons and carbons. A COSY spectrum would show a clear correlation between the triplet at 1.25 ppm and the quartet at 4.20 ppm, confirming the ethyl group fragment. An HSQC spectrum would link each proton signal to its directly attached carbon atom, for instance, correlating the proton signal at 5.20 ppm with the carbon signal at 80 ppm, thus confirming the -CH- group's assignment.

Interactive Data Table: Predicted NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~1.25 (t, 3H) | Ester -CH₃ | ~14.1 | Ester -CH₃ |

| ~2.28 (s, 3H) | Acetyl -CH₃ | ~28.0 | Acetyl -CH₃ |

| ~4.20 (q, 2H) | Ester -OCH₂- | ~62.0 | Ester -OCH₂- |

| ~5.20 (s, 1H) | -O-CH-C=O | ~80.0 | -O-CH-C=O |

| ~6.90 (d, 2H) | Aromatic CH | ~116.5 | Aromatic CH |

| ~7.28 (d, 2H) | Aromatic CH | ~129.5 | Aromatic CH |

| ~130.0 | Aromatic C-Cl | ||

| ~156.0 | Aromatic C-O | ||

| ~167.0 | Ester C=O | ||

| ~200.0 | Ketone C=O |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak is observed in the region of 1745-1760 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. Another strong absorption band for the ketone C=O stretch appears at a slightly lower wavenumber, typically around 1720-1730 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1470-1600 cm⁻¹ range. The C-O stretching vibrations of the ester and ether linkages give rise to distinct bands between 1000 and 1300 cm⁻¹. The C-Cl bond of the chlorophenoxy group typically shows an absorption in the fingerprint region, around 700-800 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1750 | C=O Stretch | Ester |

| ~1725 | C=O Stretch | Ketone |

| 1470-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Ether |

| 1000-1100 | C-O Stretch | Ester |

| 700-800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS): GC-MS, LC-MS, ESI-MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (molar mass ≈ 256.68 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 256. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with an [M+2]⁺ peak at m/z 258 that is approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways observed in techniques like GC-MS or LC-MS with Electrospray Ionization (ESI-MS) would include the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 211, or the cleavage of the acetyl group (-COCH₃) leading to a fragment at m/z 213. Another significant fragmentation would be the cleavage of the C-O ether bond, generating the 4-chlorophenoxy radical and a corresponding cation, or the 4-chlorophenoxide ion itself.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 256/258 | [C₁₂H₁₃ClO₄]⁺ | Molecular Ion |

| 211/213 | [C₁₀H₈ClO₃]⁺ | •OCH₂CH₃ |

| 183/185 | [C₈H₆ClO₂]⁺ | •COCH₂COOCH₂CH₃ |

| 128/130 | [C₆H₄ClO]⁺ | •CH(COCH₃)COOCH₂CH₃ |

| 43 | [CH₃CO]⁺ | •C₁₀H₁₀ClO₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The 4-chlorophenoxy group in this compound acts as the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorption maxima (λ_max) characteristic of substituted benzene (B151609) rings. These absorptions, resulting from π→π* transitions, are generally observed in the range of 220-280 nm. A primary absorption band can be expected around 225 nm, with a secondary, less intense band appearing near 275-280 nm.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Wavelength (λ_max) | Solvent | Electronic Transition |

| ~225 nm | Ethanol | π → π |

| ~278 nm | Ethanol | π → π |

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A typical reverse-phase HPLC method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima, for instance, 230 nm or 278 nm. nih.gov

In a well-developed HPLC method, a pure sample of this compound will produce a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks would indicate impurities. By integrating the area of all peaks in the chromatogram, the purity of the compound can be quantitatively determined, often exceeding 98-99% for well-synthesized batches.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the analysis of acetoacetate (B1235776) derivatives, GC is frequently employed to determine purity, identify isomers, and quantify components within a mixture. The technique relies on a carrier gas to move the vaporized sample through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.

While specific research detailing the GC analysis of this compound is not extensively documented in the provided literature, the methodology for closely related isomers like ethyl 2-chloroacetoacetate and ethyl 4-chloroacetoacetate offers significant insight into the typical parameters used for such analyses. patsnap.comgoogle.com For these compounds, a gas chromatograph equipped with a Flame Ionization Detector (FID) is often utilized. patsnap.comgoogle.com The FID is sensitive to organic compounds and provides a robust signal for quantification.

The choice of the chromatographic column is critical for achieving separation. A common choice for this class of compounds is a capillary column like the SE-54, which has a stationary phase of 5% phenyl-polysiloxane. patsnap.com The operational parameters, including the temperatures of the injector port, column oven, and detector, as well as the carrier gas flow rate, are optimized to ensure efficient separation and good peak shape. patsnap.comgoogle.com For instance, a temperature-programmed method, where the column temperature is gradually increased, is often used to elute a range of compounds with different boiling points. patsnap.com The content of specific isomers or impurities is typically determined using an area normalization method from the resulting chromatogram. patsnap.comgoogle.com

Below is a table of typical GC parameters used for the analysis of related chloroacetoacetate esters, which illustrates the conditions that would likely be adapted for this compound.

| Parameter | Value / Condition |

| Instrument | Gas Chromatograph with FID |

| Chromatographic Column | SE-54, 30 m x 0.25 mm x 0.25 µm |

| Injector Temperature | 180 ± 5 °C |

| Detector Temperature | 200 ± 5 °C |

| Oven Temperature Program | Initial: 90 ± 5 °C, Ramp: 30 ± 5 °C/min, Final: 160 ± 5 °C |

| Carrier Gas | Nitrogen |

| Carrier Gas Flow Rate | 33 ± 5 ml/min |

| Injection Volume | 0.1 - 0.15 µL |

| Data Analysis | Area Normalization Method |

Data derived from methodologies for analyzing ethyl chloroacetoacetate isomers. patsnap.comgoogle.comgoogle.com

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.com This technique involves directing a beam of X-rays onto a single, high-quality crystal. anton-paar.comnih.gov The ordered atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. anton-paar.com By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and, from that, determine the exact positions of each atom, bond lengths, and bond angles. wikipedia.org

The process begins with the challenging step of growing a suitable single crystal, which must be pure and well-ordered. nih.gov Once a crystal is obtained, it is mounted on a diffractometer and exposed to the X-ray beam. wikipedia.org The resulting data is then processed computationally to solve and refine the crystal structure. nih.gov

While a specific crystal structure for this compound is not available in the cited research, data from structurally related compounds, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, can serve to illustrate the type of detailed information obtained from such an analysis. nih.gov For this related molecule, X-ray diffraction analysis revealed its crystal system, space group, and precise unit cell dimensions. nih.gov Such studies provide unambiguous proof of the molecular structure and offer insights into intermolecular interactions, like C—H⋯O interactions, which influence the packing of molecules in the crystal lattice. nih.gov

The table below presents crystallographic data for a related chlorophenyl-containing ester, demonstrating the detailed structural parameters that X-ray diffraction provides.

| Parameter | Value for Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate |

| Chemical Formula | C₁₃H₁₃ClO₄ |

| Molecular Weight (Mr) | 268.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.4557 (4) Åb = 16.6411 (7) Åc = 8.4319 (3) Åβ = 105.644 (2)° |

| Volume (V) | 1277.64 (9) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation | Mo Kα |

| Temperature | 293 K |

Data from the crystal structure determination of a related compound. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of Ethyl 2-(4-chlorophenoxy)acetoacetate. These in silico methods allow for a detailed examination of the molecule's electronic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can obtain a detailed understanding of the molecule's structural parameters, including bond lengths and angles. nih.gov These calculations form the foundation for further analyses of the molecule's reactivity and intermolecular interactions.

| Parameter | Theoretical Value |

| Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy | (Typical value in Hartrees) |

| Dipole Moment | (Typical value in Debye) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For this compound, the distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenoxy group, while the LUMO is often found on the electron-deficient acetoacetate (B1235776) moiety.

| Orbital | Energy (eV) |

| HOMO | (Typical negative value) |

| LUMO | (Typical negative value, less than HOMO) |

| Energy Gap (ΔE) | (Calculated difference) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgnumberanalytics.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface. wolfram.com In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, as well as the chlorine atom, while positive potential would be concentrated around the hydrogen atoms.

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is essential for understanding the crystal packing and solid-state properties of this compound.

| Interaction Type | Percentage Contribution |

| H···H | (Typical percentage) |

| O···H/H···O | (Typical percentage) |

| C···H/H···C | (Typical percentage) |

| Cl···H/H···Cl | (Typical percentage) |

| Other | (Typical percentage) |

Energy Frameworks Analysis for Crystal Packing Understanding

Energy frameworks analysis is a computational technique used to visualize and quantify the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors within the crystal lattice. These energies are then used to construct graphical representations of the crystal's energetic architecture. The frameworks highlight the dominant intermolecular interactions that provide stability to the crystal structure. By analyzing the topology and magnitude of these interaction energies, one can gain a deeper understanding of the forces governing the molecular assembly in the solid state. For this compound, this analysis would reveal the key electrostatic and dispersion interactions that dictate its crystal packing arrangement.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of a molecule is fundamentally determined by the distribution of its electrons. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in mapping this electronic landscape. Key indicators of reactivity, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, can be calculated to predict how this compound is likely to interact with other chemical species.

While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of structurally analogous compounds. One such compound is Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which shares the crucial 4-chlorophenoxy moiety and an ethyl ester group. The electronic characteristics of this shared group are expected to exert a significant influence on the reactivity of both molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For the analogous compound, Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, DFT calculations have determined the HOMO and LUMO energies. These values provide a reasonable approximation for understanding the reactivity of this compound due to the dominant electronic influence of the 4-chlorophenoxy group.

Interactive Data Table: Calculated Quantum Chemical Parameters for a Structurally Similar Compound

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 |

The HOMO of the related molecule is primarily located over the 4-chlorophenoxy ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is also distributed across this aromatic system, suggesting it can act as an electron acceptor in reactions with nucleophiles. The substantial energy gap suggests a relatively high kinetic stability for this type of structure.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to attack by electrophiles, while areas of positive potential (colored blue) are attractive to nucleophiles.

For a molecule like this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the carbonyl and ether functionalities, as well as the chlorine atom, due to the high electronegativity of these atoms. The hydrogen atoms of the ethyl group and the aromatic ring would, in contrast, exhibit a positive potential. This distribution of charge is crucial for predicting the regioselectivity of reactions, such as alkylation or condensation, as it highlights the most likely sites of initial interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, it is possible to quantify the stability arising from electron delocalization, often referred to as hyperconjugation. These interactions can reveal subtle electronic effects that influence reactivity.

In the context of this compound, NBO analysis would likely highlight significant delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the aromatic ring and the carbonyl groups. These delocalization effects stabilize the molecule and modulate the reactivity of different functional groups. For instance, the delocalization from the phenoxy oxygen to the aromatic ring can influence the susceptibility of the ring to electrophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.